molecular formula C22H15BO2 B1428639 (4-(Pyren-1-yl)phenyl)boronic acid CAS No. 872050-52-7

(4-(Pyren-1-yl)phenyl)boronic acid

Cat. No. B1428639
CAS RN: 872050-52-7
M. Wt: 322.2 g/mol
InChI Key: ISMRPUXCQLIMJL-UHFFFAOYSA-N
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Description

(4-(Pyren-1-yl)phenyl)boronic acid (PPBA) is a boronic acid derivative that consists of a pyrene moiety and a phenylboronic acid group connected by a carbon-carbon bond . It is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields . It is also used as an intermediate for organic light-emitting diodes (OLED) .


Synthesis Analysis

PPBA can be synthesized using various methods, including Suzuki-Miyaura coupling, Sonogashira coupling, and Heck coupling reactions . The most common method is the Suzuki-Miyaura coupling of 4-bromo-1-pyrene with phenylboronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate or cesium carbonate, in an organic solvent, such as toluene or DMF . The reaction typically requires heating under reflux for several hours, followed by purification using column chromatography or recrystallization .


Molecular Structure Analysis

The compound has the chemical formula C22H15BO2 . The molecular weight of PPBA is 322.2 g/mol . The InChIKey of PPBA is ISMRPUXCQLIMJL-UHFFFAOYSA-N .


Chemical Reactions Analysis

Boronic acids, such as PPBA, have been employed for diol binding with differing substitution of the phenyl ring, with the goals of simplifying their synthesis and altering their thermodynamics of complexation . The synthetic processes used to obtain these active compounds are also referred .


Physical And Chemical Properties Analysis

PPBA is a yellow to orange powder that is sparingly soluble in water but soluble in most organic solvents, such as methanol, acetonitrile, and dichloromethane . It exhibits several unique physicochemical properties that make it attractive for various applications. One of its most notable characteristics is its strong fluorescence, which arises from the pyrene moiety .

Scientific Research Applications

  • H2O2 Detection in Living Cells : A 4-substituted pyrene derivative, 4,4,5,5-tetramethyl-2-(4-((pyren-4-yloxy)methyl)phenyl)-1,3,2-dioxaborolane (4-PYB), was synthesized by introducing phenyl boronic ester to 4-hydroxylpyrene. This compound, with a large Stokes shift, shows remarkable sensitivity and selectivity for hydrogen peroxide (H2O2), making it useful for detecting H2O2 in living cells. The functionalization of pyrene at different positions is an effective strategy to develop novel pyrene-based functional materials (Nie et al., 2020).

  • Sugar Recognition in Water : A novel boronic acid fluorophore/beta-cyclodextrin complex sensor has been designed for sugar recognition in water. This probe, bearing a pyrene moiety as a fluorescent signal transducer, shows an efficient fluorescence emission response upon sugar binding at pH 7.5. This mechanism is based on photoinduced electron transfer (PET) from the pyrene donor to the acid form of phenylboronic acid acceptor (Tong et al., 2001).

  • Photodynamic Therapy and Two-Photon Imaging : Phenylboronic acid (PBA)-functionalized pyrene derivative, 4-(4-(pyren-1-yl)butyramido)phenylboronic acid (Py-PBA), was synthesized for self-assembling into hydrophilic nanorods. These Py-PBA nanorods (Py-PBA NRs) provide highly specific and efficient imaging of sialic acid (SA) on living cells and can generate singlet oxygen under two-photon irradiation, making them excellent for photodynamic therapy and two-photon imaging (Li & Liu, 2021).

  • Fluorescence-Based Molecular Probes and Security Markers : Boron-embedded aromatic hydrocarbons, such as boronic ester and acid containing molecules, are used for sensing and molecular recognition applications. Two boron-containing pyrene derivatives have been compared for fluoride and glucose sensing applications. These derivatives are also used for fluorescence-based inkless and ink (water)-based writing in invisible security labeling applications (Wakchaure et al., 2019).

Mechanism of Action

Target of Action

The primary target of (4-(Pyren-1-yl)phenyl)boronic acid is the palladium (0) catalyst in the Suzuki–Miyaura coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

This compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups, such as this compound, are transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, in which this compound participates, is a key biochemical pathway. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The broad application of this coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .

Pharmacokinetics

It’s known that the compound is a solid at room temperature . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.

Result of Action

The result of the action of this compound in the Suzuki–Miyaura coupling reaction is the formation of a new carbon-carbon bond . This is a crucial step in many synthetic procedures, enabling the creation of complex organic compounds from simpler precursors .

Action Environment

The action of this compound is influenced by several environmental factors. The Suzuki–Miyaura coupling reaction, for instance, requires a base, such as potassium carbonate or cesium carbonate, and an organic solvent, such as toluene or DMF . The reaction typically requires heating under reflux for several hours . Therefore, the efficacy and stability of this compound are likely to be affected by factors such as temperature, pH, and the presence of other chemical species in the reaction environment.

Safety and Hazards

PPBA may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

Future Directions

PPBA has shown great potential for various applications in biomedical research, particularly in the areas of sensing, imaging, drug delivery, and therapy . It has been used as a building block for self-assembling into hydrophilic nanorods . This nanoplatform realized recognition and two-photon imaging of SA on the cell surface as well as effective cancer cell therapy, providing a potential method for simple and selective analysis of SA in living cells and a new prospect for image-guided therapy .

properties

IUPAC Name

(4-pyren-1-ylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15BO2/c24-23(25)18-10-6-14(7-11-18)19-12-8-17-5-4-15-2-1-3-16-9-13-20(19)22(17)21(15)16/h1-13,24-25H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISMRPUXCQLIMJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40731285
Record name [4-(Pyren-1-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40731285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

872050-52-7
Record name [4-(Pyren-1-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40731285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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